molecular formula C16H15BrClNO2S2 B4942417 (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4942417
M. Wt: 432.8 g/mol
InChI Key: COWRPOICXFNGPB-QPEQYQDCSA-N
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Description

(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a bromine and chlorine-substituted phenyl group, and a cyclohexyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in derivatives with different halogen atoms .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one can be studied for its potential biological activities, such as antimicrobial or anticancer properties .

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure might interact with specific biological targets, leading to the development of new drugs .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in their activity. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and halogen-substituted phenyl compounds. Examples include:

Uniqueness

What sets (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone ring with a bromine and chlorine-substituted phenyl group and a cyclohexyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2S2/c17-12-8-10(18)6-9(14(12)20)7-13-15(21)19(16(22)23-13)11-4-2-1-3-5-11/h6-8,11,20H,1-5H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWRPOICXFNGPB-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Br)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Br)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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